- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond Activation, Organic Letters, 2021, 23(12), 4588-4592

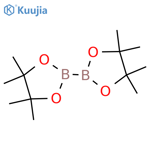

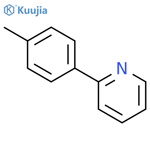

Cas no 908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine)

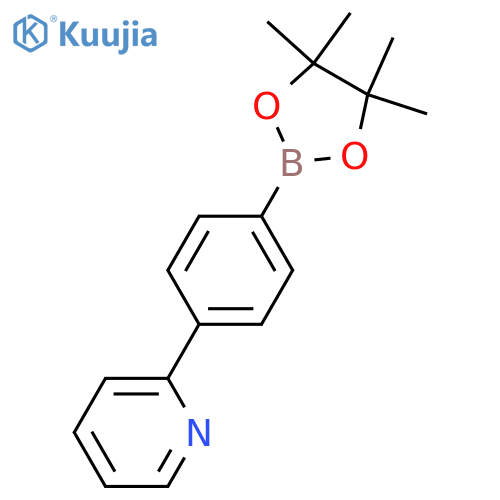

908350-80-1 structure

Nom du produit:2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Numéro CAS:908350-80-1

Le MF:C17H20BNO2

Mégawatts:281.157204627991

MDL:MFCD11973624

CID:69435

PubChem ID:53482118

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Propriétés chimiques et physiques

Nom et identifiant

-

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 2-(4-Phenylboronic acid pinacol ester)pyridine

- 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- 4-(2-PYRIDINYL)PHENYLBORONIC ACID PINACOL ESTER

- 4-(2-Pyridyl)phenylboronic Acid Pinacol Ester

- Pyridine, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- [4-(pyridine-2-yl)phenyl]boronic acid pinacol ester

- 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)phenyl)pyridine

- 6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- QC-4308

- 4-(2-Pyridinyl)phenylboronicacidpinacolester

- AMBA00085

- BCP22851

- BCP9000139

- AM85962

- OR360137

- ST2409309

- AX8165818

- AB0049782

- W9341

- 350P801

- (4-(PYRIDI

- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- 4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane

-

- MDL: MFCD11973624

- Piscine à noyau: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h5-12H,1-4H3

- La clé Inchi: CMGIUUPUDMXXLT-UHFFFAOYSA-N

- Sourire: N1C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)=CC=CC=1

Propriétés calculées

- Qualité précise: 281.15900

- Masse isotopique unique: 281.1587090 g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 21

- Nombre de liaisons rotatives: 2

- Complexité: 348

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Poids moléculaire: 281.2

- Surface topologique des pôles: 31.4

Propriétés expérimentales

- Dense: 1.09

- Indice de réfraction: 1.55

- Le PSA: 31.35000

- Le LogP: 3.04780

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Conditions de stockage:Store at room temperature

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 092159-250mg |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 250mg |

£18.00 | 2022-03-01 | |

| Fluorochem | 092159-1g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 95% | 1g |

£44.00 | 2022-03-01 | |

| Enamine | EN300-317166-0.25g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.25g |

$19.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19090-5g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 95% | 5g |

¥710.0 | 2023-09-06 | |

| Apollo Scientific | OR360137-5g |

4-(2-Pyridinyl)phenylboronic acid, pinacol ester |

908350-80-1 | 98% | 5g |

£116.00 | 2025-02-20 | |

| abcr | AB437620-1g |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

908350-80-1 | 95% | 1g |

€99.80 | 2025-03-19 | |

| Enamine | EN300-317166-5g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95% | 5g |

$127.0 | 2023-09-05 | |

| Enamine | EN300-317166-0.05g |

2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine |

908350-80-1 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| TRC | T890513-500mg |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

908350-80-1 | 500mg |

$ 340.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | D509341-5g |

4-(2-Pyridinyl)phenylboronic acid pinacol ester |

908350-80-1 | 97% | 5g |

$515 | 2024-05-24 |

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: N-Hydroxyphthalimide , tert-Butyl nitrite Catalysts: Lithium bromide Solvents: Acetonitrile ; 48 h, 80 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

1.2 Catalysts: 1,1-Dimethylethyl 3-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; 15 h, 110 °C

Référence

- Cleavage of C(aryl)-CH3 Bonds in the Absence of Directing Groups under Transition Metal Free Conditions, Angewandte Chemie, 2019, 58(16), 5392-5395

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 14 h, rt → 85 °C

Référence

- Iridium(III) Complex Radical and Corresponding Ligand Radical Functionalized by a Tris(2,4,6-trichlorophenyl)methyl Unit: Synthesis, Structure, and Photophysical Properties, Inorganic Chemistry, 2022, 61(51), 20942-20948

Méthode de production 4

Conditions de réaction

1.1 Reagents: Ammonium acetate , Azidotrimethylsilane , Oxygen Catalysts: Cobalt(II) acetylacetonate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: 1,2-Dimethoxyethane , Water ; 24 h, 80 °C

Référence

- Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes, Journal of the American Chemical Society, 2022, 144(49), 22433-22439

Méthode de production 5

Conditions de réaction

1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C

Référence

- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activation, ChemRxiv, 2021, 1, 1-6

Méthode de production 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C

Référence

- Spiro-Linked Hyperbranched Architecture in Electrophosphorescent Conjugated Polymers for Tailoring Triplet Energy Back Transfer, Advanced Materials (Weinheim, 2012, 24(15), 2009-2013

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Dimanganese decacarbonyl Solvents: Acetonitrile ; 2 h, rt

Référence

- Light- and Manganese-Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time-Scale Revealed by Time-Resolved Spectroscopic Analysis, Chemistry - A European Journal, 2021, 27(12), 3979-3985

Méthode de production 8

Conditions de réaction

1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C

Référence

- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Raw materials

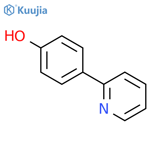

- 4-(Pyridin-2-yl)phenol

- Borate(1-),tetrafluoro-

- Bis(pinacolato)diborane

- 2-(p-Tolyl)pyridine

- 2-(4-Bromophenyl)pyridine

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Preparation Products

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine Littérature connexe

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

908350-80-1 (2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine) Produits connexes

- 879291-26-6(2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)

- 866153-39-1((2E)-2-[(4-fluorophenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one)

- 863667-46-3(Amphetamine, 3'-fluoro-4'-methoxy)

- 2680587-44-2(3-(2-bromothiophen-3-yl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 2171955-84-1(tert-butyl 3-hydroxy-4-(1-methyl-1H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate)

- 70968-46-6(Benzene, 1-bromo-2-(1E)-1-propenyl-)

- 2138173-82-5(4-Pyrimidinecarboxylic acid, 2-(4-isothiazolyl)-, ethyl ester)

- 2035003-70-2((2Z)-N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-3-(3-methoxyphenyl)prop-2-enamide)

- 1804688-48-9(5-(Difluoromethyl)-4-hydroxypyridine-2-carboxylic acid)

Fournisseurs recommandés

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Jinan Hanyu Chemical Co.,Ltd.

Membre gold

Fournisseur de Chine

Lot

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membre gold

Fournisseur de Chine

Réactif

Shanghai Joy Biotech Ltd

Membre gold

Fournisseur de Chine

Lot